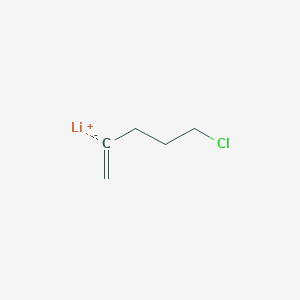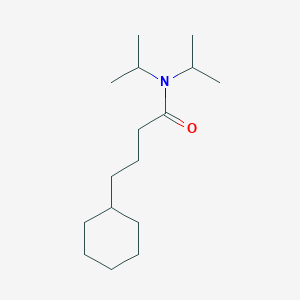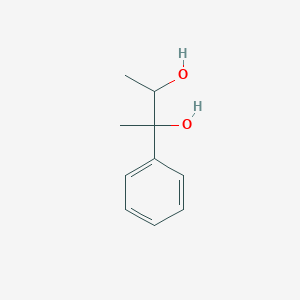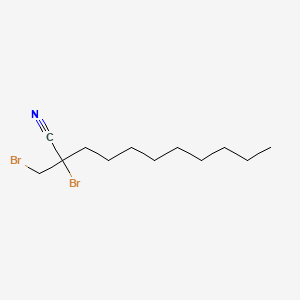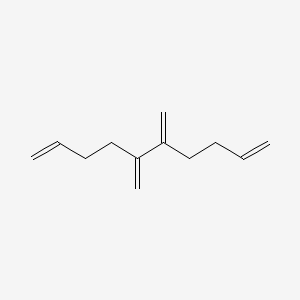
3,4,5-Tribromobenzene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Tribromobenzene-1,2-dicarboxylic acid is an aromatic compound characterized by the presence of three bromine atoms and two carboxylic acid groups attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromobenzene-1,2-dicarboxylic acid typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives under controlled conditions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes, including Friedel-Crafts acylation followed by bromination. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions .
化学反応の分析
Types of Reactions
3,4,5-Tribromobenzene-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction where bromine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Bromination: Bromine in the presence of a catalyst like iron(III) bromide.
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitro, amino, and hydroxy compounds, depending on the reagents and conditions used .
科学的研究の応用
3,4,5-Tribromobenzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 3,4,5-Tribromobenzene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
類似化合物との比較
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Uniqueness
3,4,5-Tribromobenzene-1,2-dicarboxylic acid is unique due to the specific positioning of its bromine atoms and carboxylic acid groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not undergo .
特性
| 92766-08-0 | |
分子式 |
C8H3Br3O4 |
分子量 |
402.82 g/mol |
IUPAC名 |
3,4,5-tribromophthalic acid |
InChI |
InChI=1S/C8H3Br3O4/c9-3-1-2(7(12)13)4(8(14)15)6(11)5(3)10/h1H,(H,12,13)(H,14,15) |
InChIキー |
QESKOPIDDXNYFS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)

